

# Comparative toxicological assessment of C.I. Pigment Yellow 74 and its analogues

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## Compound of Interest

Compound Name: C.I. Pigment Yellow 74

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## A Comparative Toxicological Profile of C.I. Pigment Yellow 74 and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological assessment of **C.I. Pigment Yellow 74** (PY 74) and its structurally related monoazo analogues: C.I. Pigment Yellow 1 (PY 1), C.I. Pigment Yellow 3 (PY 3), C.I. Pigment Yellow 65 (PY 65), and C.I. Pigment Yellow 83 (PY 83). The information presented is collated from various toxicological reports and safety data sheets to facilitate a comparative understanding of their potential hazards.

## Executive Summary

**C.I. Pigment Yellow 74** and its analogues are widely used in various industrial applications, including printing inks, paints, and plastics.<sup>[1][2]</sup> A critical aspect of their toxicological profile is related to their structure as azo colorants. A primary mechanism of toxicity for many azo dyes involves the reductive cleavage of the azo bond ( $-N=N-$ ) by azoreductase enzymes, which are present in the liver and intestinal microflora.<sup>[3][4][5][6]</sup> This metabolic process can lead to the formation of aromatic amines, some of which are known or suspected carcinogens.<sup>[3][5][6]</sup> However, due to their generally low solubility, the bioavailability and subsequent metabolic activation of these pigments are often limited.<sup>[7]</sup> This guide summarizes the available quantitative data on acute toxicity and provides an overview of standard experimental protocols for key toxicological endpoints.

## Data Presentation

The following tables summarize the available quantitative toxicological data for **C.I. Pigment Yellow 74** and its selected analogues. It is important to note that this data is compiled from various sources and may not have been generated under a single comparative study.

Table 1: Acute Oral and Dermal Toxicity Data

Pigment	CAS Number	Acute Oral LD50 (rat, mg/kg)	Acute Dermal LD50 (rat, mg/kg)
C.I. Pigment Yellow 74	6358-31-2	> 10,000[8]	No data available
C.I. Pigment Yellow 1	2512-29-0	> 5,000[9]	No data available
C.I. Pigment Yellow 3	6486-23-3	> 10,000[10]	> 2,000[10]
C.I. Pigment Yellow 65	6528-34-3	> 10,000[1][11]	> 2,000[11]
C.I. Pigment Yellow 83	5567-15-7	> 2,000[12]	> 3,000[13]

Table 2: Skin and Eye Irritation Data

Pigment	Skin Irritation (rabbit)	Eye Irritation (rabbit)
C.I. Pigment Yellow 74	May cause irritation[2][14]	Dust may cause irritation and inflammation[14]
C.I. Pigment Yellow 1	Prolonged or repeated contact may cause skin irritation[3]	Dust may cause irritation and inflammation[3]
C.I. Pigment Yellow 3	Non-irritant[15]	Non-irritant[15]
C.I. Pigment Yellow 65	Prolonged or repeated contact may cause skin irritation[16]	Dust may cause irritation and inflammation[16]
C.I. Pigment Yellow 83	Non-irritant[17]	Causes serious eye irritation[7] [12]

Table 3: Aquatic Toxicity Data

Pigment	Test Organism	Endpoint	Value (mg/L)	Exposure Time
C.I. Pigment Yellow 74	Danio rerio (zebrafish)	NOEC	> saturation level	96 h <sup>[18]</sup>
Desmodesmus subspicatus (green algae)	EC50	> 2 (saturation level)	72 h <sup>[18]</sup>	
Activated sludge	NOEC	> 1,000	3 h <sup>[18]</sup>	
C.I. Pigment Yellow 3	Danio rerio (zebrafish)	LC50	> 1	96 h <sup>[10]</sup>
Daphnia magna (water flea)	EC50	> 100	48 h <sup>[10]</sup>	
Desmodesmus subspicatus (green algae)	NOEC	1	72 h <sup>[10]</sup>	
C.I. Pigment Yellow 65	Danio rerio (zebrafish)	LC50	> 1	96 h <sup>[1][11]</sup>
Daphnia magna (water flea)	EC50	> 100	48 h <sup>[1][11]</sup>	
Desmodesmus subspicatus (green algae)	NOEC	1	72 h <sup>[1][11]</sup>	
C.I. Pigment Yellow 83	Danio rerio (zebrafish)	LC50	> 100	96 h <sup>[13]</sup>
Daphnia magna (water flea)	EC50	> 100	48 h <sup>[13]</sup>	
Pseudokirchnerie lla subcapitata (green algae)	EC50	> 100	72 h <sup>[13]</sup>	

## Experimental Protocols

The toxicological data presented above are generally obtained following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key toxicological experiments.

## Acute Oral Toxicity (Following OECD Guideline 401)

- Objective: To determine the acute oral toxicity of a substance.
- Test Animals: Healthy, young adult rats are typically used.[\[19\]](#)
- Procedure:
  - Animals are fasted prior to dosing.
  - The test substance is administered in a single dose by gavage.[\[19\]](#)
  - If a vehicle is used to administer the substance, it should be non-toxic and its characteristics known.[\[19\]](#) The volume administered is generally kept constant across dose levels.
  - Several groups of animals are used, with each group receiving a different dose level.[\[19\]](#)
  - Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.[\[20\]](#)
  - Body weights are recorded weekly.
  - At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.[\[20\]](#)
- Data Analysis: The LD50 (the dose causing mortality in 50% of the animals) is calculated.

## Acute Dermal Toxicity (Following OECD Guideline 402)

- Objective: To determine the acute dermal toxicity of a substance.
- Test Animals: Adult rats are commonly used.[\[21\]](#) The skin should be healthy and intact.
- Procedure:

- The day before the test, the fur is removed from the dorsal area of the trunk of the test animals.[21]
- The test substance is applied uniformly over an area of at least 10% of the body surface. [20]
- The application site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[20][22]
- After 24 hours, the residual test substance is removed.[22]
- Animals are observed for signs of toxicity and mortality for 14 days.[20][22]
- Body weights are recorded, and a gross necropsy is performed on all animals at the end of the study.[20]
- Data Analysis: The LD50 is determined, and signs of dermal toxicity are reported.

## Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

- Objective: To assess the potential of a substance to cause skin irritation or corrosion.
- Test Animals: Albino rabbits are the preferred species.[8]
- Procedure:
  - A small area of the animal's skin is shaved.
  - A single dose of the test substance (0.5 g for solids or 0.5 mL for liquids) is applied to the skin.[8]
  - The treated area is covered with a gauze patch for a 4-hour exposure period.[8]
  - After exposure, the patch and residual substance are removed.
  - The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[23] Observations may continue for up to 14 days to assess the

reversibility of any effects.[8][23]

- Data Analysis: Skin reactions are scored and classified based on the severity and reversibility of the observed lesions.[8]

## Acute Eye Irritation/Corrosion (Following OECD Guideline 405)

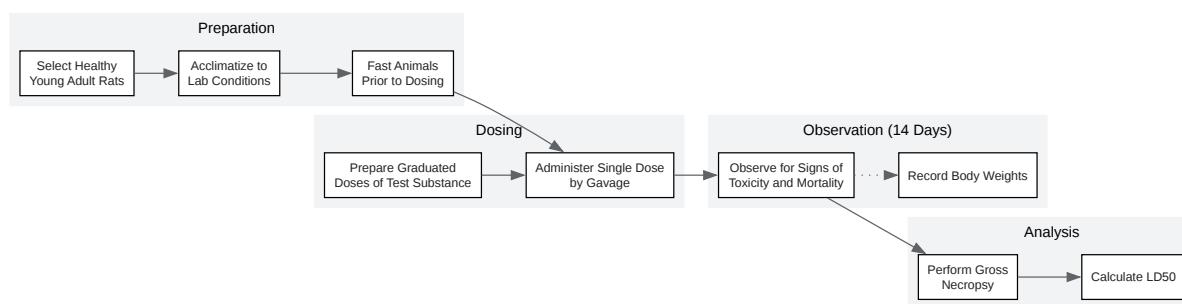
- Objective: To determine the potential of a substance to cause eye irritation or corrosion.
- Test Animals: Albino rabbits are typically used.[24]
- Procedure:
  - A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[24] The other eye remains untreated and serves as a control.[24]
  - The eyes are examined at 1, 24, 48, and 72 hours after application.[24]
  - Ocular lesions (in the cornea, iris, and conjunctiva) are scored.[24]
  - The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[24]
- Data Analysis: The severity and reversibility of ocular lesions are evaluated to classify the substance's irritation potential.[24]

## Bacterial Reverse Mutation Test (Ames Test; Following OECD Guideline 471)

- Objective: To assess the mutagenic potential of a substance.
- Test System: Strains of *Salmonella typhimurium* and *Escherichia coli* that require a specific amino acid (e.g., histidine) for growth are used.[11][13][15]
- Procedure:

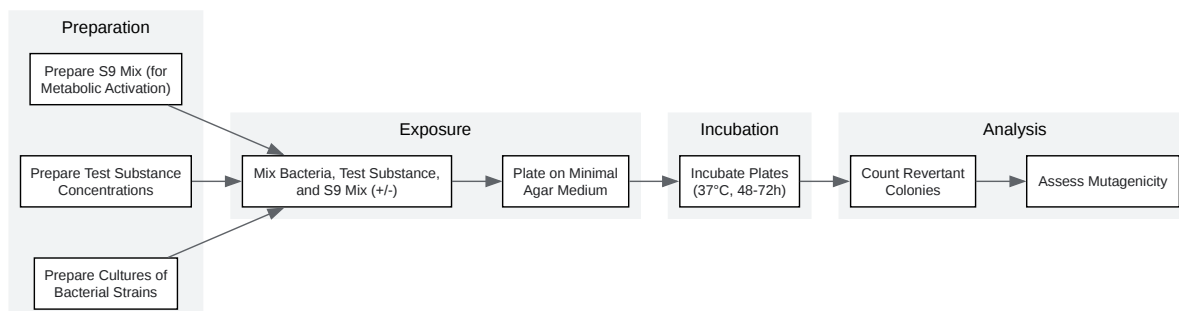
- The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, derived from rat liver).[10][13]
- The mixture is plated on a minimal agar medium that lacks the required amino acid.[13]
- The plates are incubated for 48-72 hours.
- The number of revertant colonies (colonies that have mutated back to being able to produce the amino acid) is counted.
- Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

## Mandatory Visualization



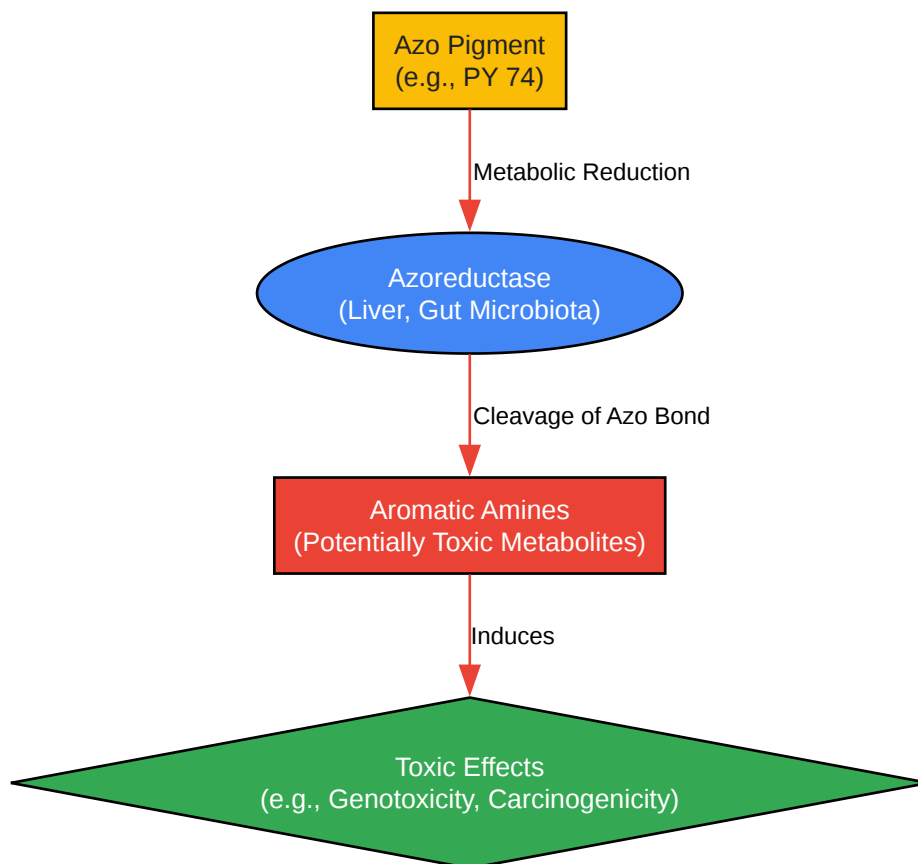
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Caption: Workflow for Acute Oral Toxicity Testing (OECD 401).



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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).





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Caption: General Metabolic Activation Pathway of Azo Pigments.

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